4-[4-(Dimethylamino)phenyl]butan-2-one
Description
4-[4-(Dimethylamino)phenyl]butan-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to a butanone moiety. Its chemical formula is C12H17NO.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]butan-2-one |
InChI |
InChI=1S/C12H17NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
YDDRYVOURMJUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]butan-2-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the condensation reaction between 4-(dimethylamino)benzaldehyde and butan-2-one in the presence of a catalyst such as piperidine or pyrrolidine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[4-(Dimethylamino)phenyl]butan-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation and recrystallization helps in purifying the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: This compound is similar in structure but contains a morpholine ring, which imparts different chemical and biological properties.
4-(Dimethylamino)benzaldehyde: This compound shares the dimethylamino group and phenyl ring but lacks the butanone moiety.
Uniqueness
4-[4-(Dimethylamino)phenyl]butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
